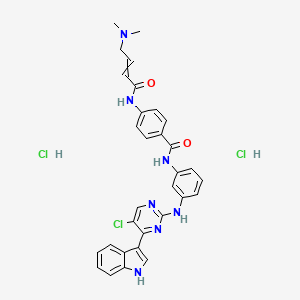
(E)-THZ1 (dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
THZ1 Dihydrochloride is a selective, covalent, and allosteric inhibitor of cyclin-dependent kinase 7 (CDK7) with an IC50 of 3.2 nM . It has shown significant antiproliferative effects on various cancer cell lines . This compound is primarily used in scientific research for its potential therapeutic applications in cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of THZ1 Dihydrochloride involves multiple steps, including the formation of key intermediates and the final product through specific reaction conditions. The detailed synthetic route is proprietary and often involves complex organic synthesis techniques .
Industrial Production Methods
Industrial production of THZ1 Dihydrochloride is typically carried out in specialized laboratories with controlled environments to ensure the purity and efficacy of the compound. The process involves large-scale synthesis, purification, and quality control measures to meet research-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions
THZ1 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
THZ1 Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of CDK7 and its effects on cellular processes.
Biology: Employed in research to understand the role of CDK7 in cell cycle regulation and transcription.
Medicine: Investigated for its potential therapeutic applications in treating various cancers, including non-small cell lung cancer and B-cell acute lymphocytic leukemia
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.
Wirkmechanismus
THZ1 Dihydrochloride exerts its effects by selectively inhibiting CDK7, a key regulator of the cell cycle and transcription . The inhibition of CDK7 leads to the downregulation of MYC expression and the suppression of tumor growth . The compound binds covalently to a unique cysteine residue outside the kinase domain of CDK7, resulting in irreversible inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Abemaciclib: A dual inhibitor of CDK4/6 with antitumor activity.
Ribociclib: An orally available inhibitor of CDK4/6.
Palbociclib: A CDK inhibitor that targets CDK4 and CDK6.
Dinaciclib: A selective inhibitor targeting CDK1, CDK2, CDK5, and CDK9.
Uniqueness of THZ1 Dihydrochloride
THZ1 Dihydrochloride is unique due to its selective inhibition of CDK7 and its covalent binding mechanism, which provides a high degree of specificity and potency . Unlike other CDK inhibitors, THZ1 Dihydrochloride also affects CDK12 and CDK13 at higher concentrations, leading to broader antiproliferative effects .
Eigenschaften
IUPAC Name |
N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)but-2-enoylamino]benzamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28ClN7O2.2ClH/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27;;/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTGQOACYBCREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30Cl3N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12446770.png)
![3-[4-(Trifluoromethyl)phenyl]propiononitrile](/img/structure/B12446776.png)
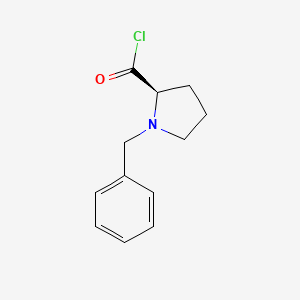

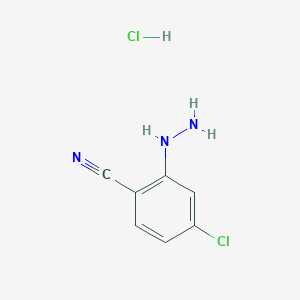
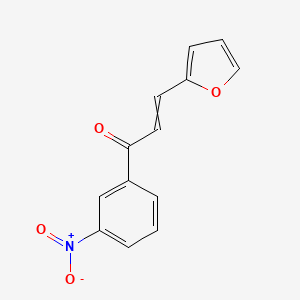
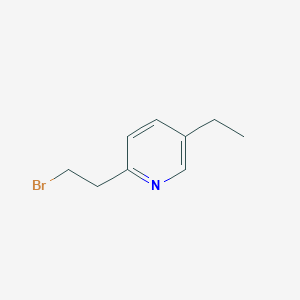

![N-benzyl-N-{4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B12446813.png)




![(3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B12446850.png)
